3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 264208-47-1), also named 2,4-dihydro-5-(3,4-dimethoxyphenyl)-3H-pyrazol-3-one, is a heterocyclic compound containing a pyrazolone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. It belongs to the class of 3-aryl-4,5-dihydro-1H-pyrazol-5-ones.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 264208-47-1
Cat. No. B1627632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
CAS264208-47-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=O)C2)OC
InChIInChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyZNCRCURPVQRXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 264208-47-1): A Privileged Pyrazolone Scaffold for Bioactive Derivative Synthesis


3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 264208-47-1), also named 2,4-dihydro-5-(3,4-dimethoxyphenyl)-3H-pyrazol-3-one, is a heterocyclic compound containing a pyrazolone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. It belongs to the class of 3-aryl-4,5-dihydro-1H-pyrazol-5-ones . This compound serves as a versatile building block for synthesizing complex molecules, including biologically active agents targeting monoamine oxidase (MAO), acetylcholinesterase (AChE), and glycogen synthase kinase-3 (GSK-3) [1]. Its structure allows diverse chemical modifications, making it valuable in medicinal chemistry and drug discovery research [2].

Why 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenyl Analogs


The 3,4-dimethoxyphenyl group on the pyrazolone ring imparts distinct electronic and steric properties that are critical for biological activity and synthetic utility. Substitution with an unsubstituted phenyl or a single methoxy group alters the electron density of the aromatic substituent, which directly affects target binding affinity and selectivity in downstream derivatives [1]. Specifically, the 3,4-dimethoxy configuration has been shown to confer potent monoamine oxidase-A (MAO-A) inhibitory activity in derived 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole compounds, comparable to the reference drug clorgyline, whereas analogs bearing only a 4-methoxy or 2-chloro-3,4-dimethoxy substitution exhibit different selectivity profiles [2]. In anticholinesterase applications, 1-aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrate AChE inhibition of up to 40.92%, while morpholine analogs with the same 3,4-dimethoxyphenyl core show significantly reduced potency, underscoring that the scaffold's substitution pattern is inseparable from its biological performance [3].

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one vs. Closest Analogs


MAO-A Inhibitory Potency of 3,4-Dimethoxyphenyl-Pyrazole Derivatives vs. 4-Methoxyphenyl Analogs

Derivatives incorporating the 3,4-dimethoxyphenyl substituent at the pyrazole 5-position demonstrate MAO-A inhibitory activity equipotent to clorgyline, a standard irreversible MAO-A inhibitor, whereas mono-methoxy analogs consistently show reduced potency. The compound 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole was detected as potent as clorgyline in rat liver MAO-A inhibition assays [1]. A closely related analog, 3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibits an IC50 of 0.003 mM for MAO-A and 0.017 mM for MAO-B, yielding an MAO-A/B selectivity ratio of approximately 5.7-fold [2].

Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology Antidepressant Research

Acetylcholinesterase (AChE) Inhibition by Piperidine-Pyrazoline Derivatives Containing the 3,4-Dimethoxyphenyl Core vs. Morpholine Analogs

In a comparative series, 1-phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 1) inhibited AChE by 40.92%, whereas the corresponding morpholine analog (compound 8) and other morpholine derivatives showed diminished efficacy [1]. The 3,4-dimethoxyphenyl core is common to both sub-series, enabling direct attribution of the differential activity to the N-1 and C-5 substitution while confirming that the 3,4-dimethoxyphenyl group is compatible with sub-micromolar AChE binding [1].

Cholinesterase Inhibition Acetylcholinesterase Alzheimer's Disease Neurodegeneration

Cytotoxic Activity of 2-[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Against Breast Cancer Cell Lines vs. Untreated Controls

A derivative bearing the core scaffold—2-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline—was evaluated by MTT assay against MCF-7 and MDA-MB-231 breast cancer cell lines, showing concentration-dependent cytotoxicity with quantifiable IC50 values . Direct comparison with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one analogs in similar MCF-7 assays (IC50 generally > 100 µM) indicates that the 3,4-dimethoxyphenyl substitution is a critical contributor to the enhanced cytotoxicity observed with this scaffold.

Anticancer Activity Cytotoxicity Breast Cancer Pyrazole Derivatives

GSK-3 Inhibitory Potential: Patent Disclosure of 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one as a Core Scaffold vs. Unsubstituted Pyrazolones

Patent WO2003011287A1 explicitly claims pyrazolone derivatives including 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (exemplified by InChI Key ZNCRCURPVQRXJF-UHFFFAOYSA-N) as inhibitors of GSK-3, a serine/threonine kinase implicated in Type 2 diabetes, Alzheimer's disease, and cancer [1]. The 3,4-dimethoxyphenyl substitution is specifically listed among preferred embodiments, while unsubstituted phenyl analogs are not explicitly called out, suggesting SAR preference for the dimethoxy substitution in achieving kinase inhibition [1]. The related GSK-3beta inhibitors 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-ones also feature 3,4-dimethoxyphenyl groups in co-crystal structures (PDB: 3L1S), with sub-micromolar Ki values (Ki = 2 nM for optimized analog CHEMBL1086602) [2].

Glycogen Synthase Kinase-3 GSK-3 Inhibition Kinase Inhibitors Diabetes and Alzheimer's Drug Discovery

Synthetic Accessibility: High-Yield Preparation of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one vs. Sterically Hindered Analogs

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is accessible via condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and hydrazine hydrate, yielding the product in 60% yield (521 mg from a standard laboratory-scale reaction) . In contrast, the 4,4-dimethyl analog 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one requires an additional alkylation step and is typically obtained in lower overall yield due to steric hindrance at the 4-position . The unsubstituted core compound is also commercially available from Fluorochem (95% purity, catalog F555598) at £87/100 mg, providing a validated sourcing option .

Synthetic Chemistry Pyrazolone Synthesis Building Block Chemical Procurement

Preferred Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 264208-47-1)


Lead Generation for MAO-A Selective Inhibitors in Antidepressant Drug Discovery

Based on the demonstrated clorgyline-equivalent MAO-A inhibitory potency of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives containing the 3,4-dimethoxyphenyl group [1], and the 5.7-fold MAO-A/B selectivity ratio observed for 3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (IC50: 0.003 mM MAO-A vs. 0.017 mM MAO-B) [2], this scaffold is ideally suited for hit-to-lead optimization campaigns targeting depression and anxiety disorders. The central nervous system penetration properties can be further tuned via N-1 substitution without compromising the core's MAO-A pharmacophore.

Development of Anti-Cholinesterase Therapeutics for Alzheimer's Disease

The 1-aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole series demonstrated up to 40.92% AChE inhibition with π-π stacking interactions confirmed at Trp286 in the human AChE active site (PDB: 4EY7) [3]. The 3,4-dimethoxyphenyl core enables these critical aromatic interactions while maintaining drug-like ADME properties as predicted by in silico Schrödinger Maestro studies [3], making it a validated starting point for preclinical Alzheimer's disease candidates.

Synthesis of GSK-3beta Kinase Inhibitors for Diabetes and Cancer Research

The compound is explicitly protected as a core scaffold in patent WO2003011287A1 for GSK-3 inhibition [4]. Optimized derivatives such as (4E)-4-[(4-chlorophenyl)hydrazono]-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one achieve 2 nM binding affinity for GSK-3beta [5]. This scaffold is appropriate for structure-based design campaigns leveraging co-crystallographic data (PDB: 3L1S) to develop therapeutics for Type 2 diabetes, Alzheimer's disease, and oncology indications.

Building Block Procurement for Medicinal Chemistry and Chemical Biology

With commercial availability at 95% purity from Fluorochem (F555598, £87/100 mg) and a well-established synthetic route delivering 60% yield , this compound is a cost-effective, immediately accessible building block for parallel synthesis, fragment-based screening, and library construction. Its defined hazards (H302, H315, H319, H335) and SDS documentation ensure straightforward handling in standard laboratory environments.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.